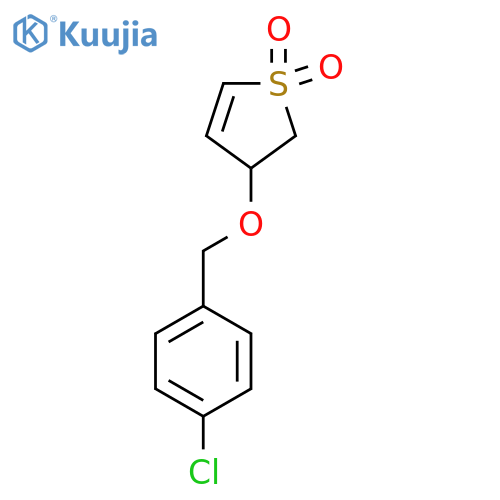

Cas no 2021767-34-8 (3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

- 2021767-34-8

- EN300-1136720

- 3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione

-

- インチ: 1S/C11H11ClO3S/c12-10-3-1-9(2-4-10)7-15-11-5-6-16(13,14)8-11/h1-6,11H,7-8H2

- InChIKey: ALSAXNUUFXWPIP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)COC1C=CS(C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 258.0117431g/mol

- どういたいしつりょう: 258.0117431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136720-0.25g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1136720-1.0g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1136720-0.5g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1136720-2.5g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1136720-0.05g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1136720-0.1g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1136720-5g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1136720-1g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 1g |

$986.0 | 2023-10-26 | |

| Enamine | EN300-1136720-10g |

3-[(4-chlorophenyl)methoxy]-2,3-dihydro-1lambda6-thiophene-1,1-dione |

2021767-34-8 | 95% | 10g |

$4236.0 | 2023-10-26 |

3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

3-(4-Chlorophenyl)Methoxy-2,3-Dihydro-1λ6-Thiophene-1,1-Dione: A Comprehensive Overview

The compound 3-(4-chlorophenyl)methoxy-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2021767-34-8) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and versatile applications. The structure of this compound is characterized by a thiophene ring system with a 1,1-dione functionality and a 4-chlorophenylmethoxy substituent. These features make it a valuable compound for both academic research and industrial applications.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, such as organic semiconductors and optoelectronic devices. The thiophene ring in this compound serves as a conjugated system, enabling efficient electron delocalization and contributing to its optical properties. The 1,1-dione group further enhances the molecule's reactivity and stability, making it suitable for various chemical transformations. Additionally, the 4-chlorophenylmethoxy group introduces steric and electronic effects that can modulate the compound's interactions with other molecules.

One of the most promising applications of 3-(4-chlorophenyl)methoxy-2,3-dihydro-1λ6-thiophene-1,1-dione lies in its potential as a precursor for synthesizing more complex molecules. Researchers have demonstrated that this compound can undergo various reactions, such as nucleophilic aromatic substitution and cycloaddition reactions, to yield functionalized products with tailored properties. For instance, recent work has shown that this compound can be used to synthesize biologically active molecules with potential anti-inflammatory and antioxidant properties.

In terms of synthesis, the preparation of 3-(4-chlorophenyl)methoxy-2,3-dihydro-1λ6-thiophene-1,1-dione typically involves multi-step reactions that require precise control over reaction conditions. A common approach involves the oxidation of a suitable thioester intermediate to form the dione functionality. The introduction of the 4-chlorophenylmethoxy group is often achieved through nucleophilic aromatic substitution or coupling reactions. These methods not only ensure high yields but also allow for fine-tuning of the molecule's substituents to achieve desired properties.

The physical and chemical properties of this compound are equally intriguing. Its solubility in common organic solvents makes it amenable to various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecule's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in light-harvesting applications. Furthermore, thermogravimetric analysis (TGA) has shown that this compound exhibits good thermal stability up to 200°C under inert conditions.

From an environmental perspective, understanding the degradation pathways of 3-(4-chlorophenyl)methoxy-2,3-dihydro-1λ6-thiophene-1,1-dione is crucial for assessing its impact on ecosystems. Recent studies have shown that this compound undergoes hydrolytic degradation under alkaline conditions, yielding less complex byproducts. These findings suggest that proper waste management practices are essential to minimize its environmental footprint.

In conclusion, 3-(4-chlorophenyl)methoxy-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2021767-34-8) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it an invaluable tool for synthesizing advanced materials and biologically active molecules. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various fields of science and technology.

2021767-34-8 (3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione) 関連製品

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)

- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

- 1780658-45-8(2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)

- 2034381-02-5(3-{1-4-(4-fluorophenyl)-1H-pyrrole-2-carbonylpiperidin-4-yl}-3H,4H-thieno3,2-d1,2,3triazin-4-one)

- 2171956-97-9(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid)

- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)

- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)

- 857041-79-3(2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)